molecular formula C5H4N4S B167717 Thiazolo[5,4-d]pyrimidin-7-amine CAS No. 2846-90-4

Thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B167717
CAS No.: 2846-90-4
M. Wt: 152.18 g/mol
InChI Key: XLQTXFKCBDQZSN-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused thiazole and pyrimidine ring system, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as a ligand for adenosine receptors, which play crucial roles in various physiological processes.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with α-haloketones to form the thiazole ring, followed by cyclization with formamide or its derivatives to construct the pyrimidine ring .

Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. For instance, a three-component reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under microwave conditions has been reported to produce this compound derivatives with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

    Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring but has a different fused ring system, leading to distinct chemical properties.

Uniqueness: Thiazolo[5,4-d]pyrimidin-7-amine is unique due to its high affinity for adenosine receptors, particularly the A2A subtype. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies for neurodegenerative diseases .

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQTXFKCBDQZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325618
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2846-90-4
Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Record name 2846-90-4
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Record name Thiazolo[5,4-d]pyrimidin-7-amine
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Record name thiazolo[5,4-d]pyrimidin-7-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a straightforward method to synthesize Thiazolo[5,4-d]pyrimidin-7-amines?

A1: A one-step synthesis method involves heating 5-(acylamino)-2-methyl-4-thiazolecarboxamides [, ] with diphosphorus pentaoxide, triethylamine hydrochloride, and an appropriately substituted aniline. This reaction occurs initially at 240°C for 2 minutes, followed by 1 hour at 160°C []. The ratio of Thiazolo[5,4-d]pyrimidin-7-amines to purine-6-thiones produced depends on the specific aniline and thiazole used in the reaction [].

Q2: Can Thiazolo[5,4-d]pyrimidin-7-amines interact with specific biological targets?

A2: Research indicates that certain Thiazolo[5,4-d]pyrimidin-7-amine derivatives demonstrate high affinity for both Adenosine A1 and A2A receptors []. For instance, compound 18, a 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, exhibits nanomolar binding affinity for the hA1 receptor (Ki = 1.9 nM) and subnanomolar affinity for the hA2A receptor (Ki = 0.06 nM) []. This interaction with Adenosine receptors suggests potential applications in areas like depression treatment.

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